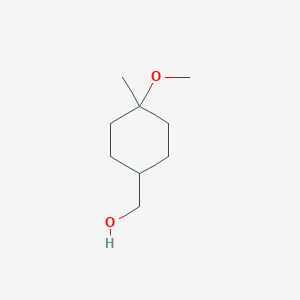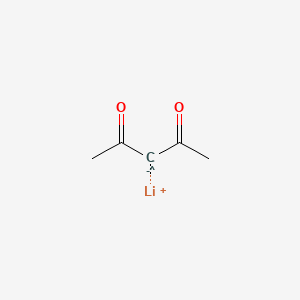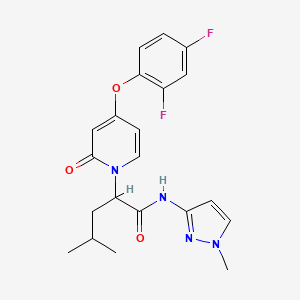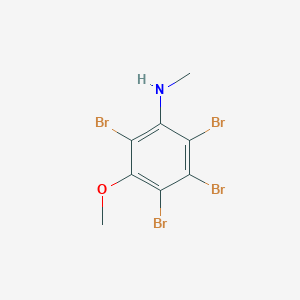
2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline is a brominated aromatic amine with the molecular formula C8H7Br4NO. This compound is characterized by the presence of four bromine atoms, a methoxy group, and a methylated amine group attached to a benzene ring.
Méthodes De Préparation
The synthesis of 2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline typically involves the bromination of 5-methoxy-N-methylaniline. The reaction is carried out under controlled conditions using bromine or bromine-containing reagents. The process involves multiple steps, including the protection of the amine group, selective bromination, and subsequent deprotection .
Industrial production methods may involve the use of large-scale bromination reactors and continuous flow processes to ensure high yield and purity of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the removal of bromine atoms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide ions can yield methoxy-substituted derivatives .
Applications De Recherche Scientifique
2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy group play a crucial role in its reactivity and binding affinity to target molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline can be compared with other brominated aromatic amines, such as:
- 3,4,5,6-Tetrabromo-2-methoxyaniline
- 4,5-Dibromo-2-methoxy-N-methylaniline
- 2,3,4,5-Tetrabromoaniline
These compounds share similar structural features but differ in the number and position of bromine atoms and other substituents.
Propriétés
Formule moléculaire |
C8H7Br4NO |
|---|---|
Poids moléculaire |
452.76 g/mol |
Nom IUPAC |
2,3,4,6-tetrabromo-5-methoxy-N-methylaniline |
InChI |
InChI=1S/C8H7Br4NO/c1-13-7-4(10)3(9)5(11)8(14-2)6(7)12/h13H,1-2H3 |
Clé InChI |
LBQWRSWOWOQELF-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C(=C(C(=C1Br)Br)Br)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



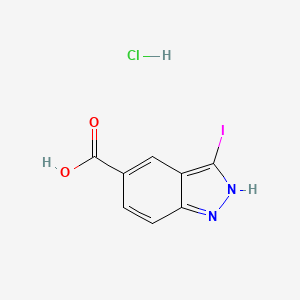
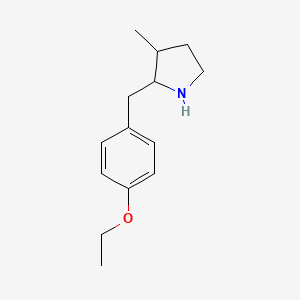

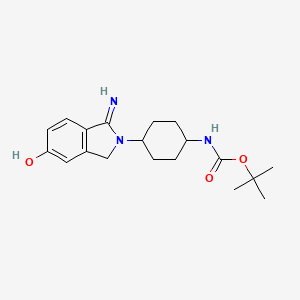

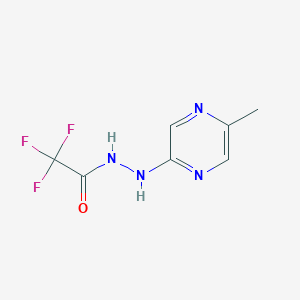
![4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102413.png)
![N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13102423.png)
